molecular formula C23H20N4O2 B4965590 N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide

N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide

Cat. No. B4965590
M. Wt: 384.4 g/mol
InChI Key: WFQXLMQIROPGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 2006 and has since been the subject of numerous scientific studies.

Mechanism of Action

N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide exerts its effects by inhibiting the activity of several key signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. By targeting these pathways, N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide is able to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in various tissues. N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide has also been shown to inhibit the activity of the transcription factor STAT3, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide has been found to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide has also been shown to reduce inflammation in various tissues and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide in lab experiments include its ability to target multiple signaling pathways and its potential to enhance the efficacy of chemotherapy and radiation therapy. However, the limitations of using N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide, including:
1. Further studies on the mechanism of action of N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide and its interactions with other signaling pathways.
2. Development of more potent and selective N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide analogs for use in cancer and inflammation research.
3. Evaluation of the safety and efficacy of N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide in clinical trials for cancer and neurodegenerative diseases.
4. Investigation of the potential of N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases.
5. Exploration of the use of N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide involves a multistep process that starts with the reaction of 2-(2-pyridinyl)ethanol with 3,4-dihydro-1-phthalazinone to form 3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinone. This intermediate is then reacted with benzoyl chloride to form N-benzoyl-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinamine. Finally, the target compound is obtained by reacting N-benzoyl-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinamine with formaldehyde and hydrogen cyanide.

Scientific Research Applications

N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide has been shown to inhibit the growth and survival of cancer cells by targeting multiple signaling pathways. It has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide has been studied for its anti-inflammatory properties and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[[4-oxo-3-(2-pyridin-2-ylethyl)phthalazin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c28-22(17-8-2-1-3-9-17)25-16-21-19-11-4-5-12-20(19)23(29)27(26-21)15-13-18-10-6-7-14-24-18/h1-12,14H,13,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQXLMQIROPGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({4-oxo-3-[2-(pyridin-2-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.